Einecs 270-592-5

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 270-592-5 is a quaternary ammonium compound listed in the European chemical regulatory database. Quaternary ammonium compounds (QACs) like EINECS 270-592-5 are widely used as surfactants, disinfectants, and fabric softeners due to their cationic properties and antimicrobial activity .

Properties

CAS No. |

68444-28-0 |

|---|---|

Molecular Formula |

C22H45NO4 |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

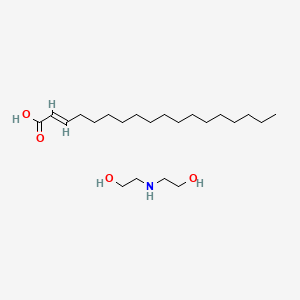

2-(2-hydroxyethylamino)ethanol;(E)-octadec-2-enoic acid |

InChI |

InChI=1S/C18H34O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h16-17H,2-15H2,1H3,(H,19,20);5-7H,1-4H2/b17-16+; |

InChI Key |

KGVPAGDDAAYBGA-CMBBICFISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C(=O)O.C(CO)NCCO |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides typically involves the reaction of benzyl chloride with a mixture of C12-16 alkyl dimethylamines. The reaction is carried out in the presence of a solvent, such as ethanol or isopropanol, and under controlled temperature conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidized products may include benzyl alcohols or benzaldehydes.

Reduction: Reduced products include secondary or tertiary amines.

Substitution: Substituted products vary depending on the nucleophile used.

Scientific Research Applications

Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides have a wide range of applications in scientific research:

Chemistry: Used as phase transfer catalysts in organic synthesis.

Biology: Employed as disinfectants and antiseptics due to their antimicrobial properties.

Medicine: Utilized in formulations for topical antiseptics and disinfectants.

Industry: Applied in water treatment, textile processing, and as preservatives in various products.

Mechanism of Action

The antimicrobial action of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides is primarily due to their ability to disrupt microbial cell membranes. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This results in the death of the microorganism.

Comparison with Similar Compounds

Structural Similarity Analysis

Using PubChem 2D fingerprints and the Tanimoto similarity index (≥70% similarity threshold), EINECS 270-592-5 can be compared to structurally analogous QACs. For example:

Notes:

Toxicological and Functional Comparisons

- Antimicrobial Efficacy: QACs like this compound disrupt microbial membranes via cationic interactions, whereas non-ionic surfactants (e.g., ethoxylated alcohols) rely on hydrophobic disruption .

- Environmental Persistence: Perfluorinated QACs (e.g., [91081-09-3]) exhibit longer environmental half-lives (>5 years) compared to non-fluorinated analogs due to strong C-F bonds .

- Thermal Stability : Styrenic compounds (e.g., CAS 673-32-5) show higher thermal degradation thresholds (~300°C) than QACs, which decompose at ~150°C .

Methodological Framework for Comparison

The Read-Across Structure-Activity Relationship (RASAR) model, as demonstrated in recent studies, enables the extrapolation of toxicological data from labeled "source" compounds (e.g., REACH Annex VI substances) to unlabeled EINECS substances like 270-592-5. Key steps include:

Structural Fingerprinting : Generate 2D molecular descriptors using tools like PubChem .

Similarity Thresholding : Apply Tanimoto ≥0.7 to identify analogs .

Data Gap Filling : Use machine learning to predict endpoints (e.g., LC₅₀, biodegradability) for this compound based on its analogs .

Research Challenges and Limitations

- Fluorinated vs. Non-Fluorinated Analogs: Functional group variations complicate read-across predictions due to divergent environmental behaviors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.